molecular formula C16H19BO3 B14018807 (4-(Benzyloxy)-3-isopropylphenyl)boronic acid

(4-(Benzyloxy)-3-isopropylphenyl)boronic acid

Cat. No.: B14018807
M. Wt: 270.1 g/mol
InChI Key: XUERJFXWUCDPEF-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and one carbon-based substituent. This particular compound features a benzyloxy group and an isopropyl group attached to a phenyl ring, which is further connected to a boronic acid moiety. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the corresponding aryl halide, such as (4-(benzyloxy)-3-isopropylphenyl) bromide.

    Borylation Reaction: The aryl halide undergoes a borylation reaction with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-isopropylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride

    Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., THF)

Major Products

    Oxidation: Phenols

    Reduction: Hydrocarbons

    Substitution: Biaryl compounds

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-isopropylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The boron atom in the boronic acid moiety acts as a Lewis acid, facilitating the formation of boronate esters with diols. This interaction is crucial for the compound’s role in sensing and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid
  • 3,5-Dichlorophenylboronic acid

Uniqueness

(4-(Benzyloxy)-3-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions. The benzyloxy group can act as an electron-donating group, while the isopropyl group can provide steric hindrance, affecting the compound’s behavior in various applications .

Properties

Molecular Formula

C16H19BO3

Molecular Weight

270.1 g/mol

IUPAC Name

(4-phenylmethoxy-3-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C16H19BO3/c1-12(2)15-10-14(17(18)19)8-9-16(15)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3

InChI Key

XUERJFXWUCDPEF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)C)(O)O

Origin of Product

United States

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